Angiotensinogen is classified as a plasma protein and is categorized under the angiotensin family of peptides, which includes angiotensin I, angiotensin II, and their respective fragments. The primary source of angiotensinogen is the liver, where it is synthesized and secreted into the bloodstream. The conversion of angiotensinogen to angiotensin I occurs through the action of renin, an enzyme released by the kidneys in response to low blood pressure or low sodium levels .
The synthesis of angiotensinogen fragment 11-14 can be achieved through several methods, including:
The molecular structure of angiotensinogen fragment 11-14 consists of a sequence of four amino acids: tyrosine (Y), proline (P), valine (V), and leucine (L). The specific sequence is critical for its interaction with receptors involved in blood pressure regulation.
Angiotensinogen fragment 11-14 participates in several biochemical reactions:
The mechanism of action for angiotensinogen fragment 11-14 involves:
Studies have shown that alterations in the levels of this fragment correlate with changes in blood pressure regulation and fluid balance .
Angiotensinogen fragment 11-14 has several scientific applications:
Angiotensinogen fragment 11-14 is a tetrapeptide sequence located within the N-terminal domain of the angiotensinogen molecule. This fragment corresponds to the amino acid residues Leu-Val-Ile-His (Leucine-Valine-Isoleucine-Histidine), occupying positions 11 to 14 of the mature angiotensinogen polypeptide chain [2] [8]. Angiotensinogen itself is a 485-amino-acid glycoprotein synthesized primarily in the liver and belongs to the serpin (serine protease inhibitor) superfamily, though it does not inhibit proteases like other serpins [1] [6].
The molecular formula of fragment 11-14 is C₂₃H₄₁N₇O₅, with a molecular weight of 495.62 g/mol. Its structural identity is defined by its position immediately adjacent to the renin cleavage site (between residues 10 and 11). This location renders it part of the critical structural domain that facilitates angiotensin I generation [2] [4]. The tetrapeptide adopts a flexible conformation in physiological solutions, with its histidine residue at position 14 contributing potential metal-ion coordination properties.
Table 1: Structural Characteristics of Angiotensinogen Fragment 11-14
Characteristic | Detail |
---|---|
Amino Acid Sequence | Leu-Val-Ile-His |
Position in Angiotensinogen | 11-14 |
Molecular Formula | C₂₃H₄₁N₇O₅ |
Molecular Weight | 495.62 g/mol |
Key Structural Features | Adjacent to renin cleavage site (Leu¹⁰-Leu¹¹ bond); Contains C-terminal histidine |
Parent Molecule | Angiotensinogen (UniProt P01019) |
Within the renin-angiotensin system hierarchy, fragment 11-14 occupies a transitional position in the proteolytic cascade that generates bioactive angiotensin peptides. Angiotensinogen serves as the sole precursor protein for all angiotensin peptides, with its N-terminal region undergoing sequential enzymatic cleavages [1] [3]. The hierarchical positioning can be understood as follows:
Renin Cleavage Site: Angiotensinogen is cleaved between residues 10 (Leucine) and 11 (Leucine) by renin, producing the decapeptide angiotensin I (Ang I; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and the remaining angiotensinogen (1-10) fragment [1] [3]. Consequently, fragment 11-14 represents the immediate downstream sequence of the renin cleavage site, remaining part of the residual angiotensinogen molecule after Ang I liberation.
Position Relative to Angiotensin I: Fragment 11-14 is not incorporated into angiotensin I, which comprises residues 1-10 exclusively. Instead, it forms the initial segment of the residual angiotensinogen molecule (residues 11-485) following renin-mediated cleavage [2] [4]. This residual fragment has no known biological activity in circulation.
Enzymatic Processing Context: The Leu¹⁰-Leu¹¹ cleavage site places fragment 11-14 in a structurally critical region. Renin recognition and cleavage specificity depend on the three-dimensional conformation surrounding this site, where fragment 11-14 contributes to the local structural environment that facilitates efficient proteolysis [3] [8]. Synthetic angiotensinogen (1-14) peptides (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn) serve as renin substrates in experimental studies, confirming that residues 11-14 influence renin-angiotensinogen interaction kinetics [4] [8].
Research on angiotensinogen fragments evolved from the broader characterization of the renin-angiotensin system:
Table 2: Key Historical Milestones Relevant to Fragment 11-14 Characterization
Year | Milestone | Significance for Fragment 11-14 |
---|---|---|
1898 | Discovery of Renin | Foundation for angiotensinogen cleavage research |
1954 | Purification of Angiotensin I/II | Identification of angiotensinogen residues 1-10 as angiotensin I |
1981 | Synthesis of Angiotensinogen (1-13) | First explicit inclusion of residues 11-13 in experimental substrates |
2000 | ACE2 Discovery | Contextualized angiotensinogen processing within multi-enzyme RAS cascade |
2013 | Structural Dynamics Studies | Clarified conformational role of residues 11-14 in renin cleavage |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5